4-Chlorobutyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54074. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

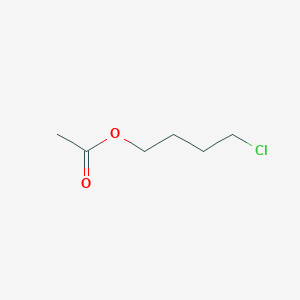

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLDCZJUHYVOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884344 | |

| Record name | 1-Butanol, 4-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6962-92-1 | |

| Record name | 1-Butanol, 4-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6962-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-chloro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006962921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobutyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 4-chloro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, 4-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chlorobutyl acetate chemical properties and structure

An In-depth Technical Guide to 4-Chlorobutyl Acetate (B1210297): Chemical Properties and Structure

Introduction

4-Chlorobutyl acetate (CAS No. 6962-92-1) is a bifunctional organic compound featuring both an ester and a terminal haloalkyl group.[1] It presents as a colorless to light yellow liquid with a mild, fruity odor.[2][3] This compound is a valuable intermediate and reagent in organic synthesis, particularly within the pharmaceutical, agrochemical, and fine chemical industries.[2][3][4] Its utility stems from its ability to introduce the 4-acetoxybutyl or 4-chlorobutyl moieties into more complex molecular structures. Notably, it serves as a key reagent in the synthesis of novel cyclic ADP ribose derivatives and in the development of antagonists for the transient receptor potential melastatin 2 (TRPM2), which are relevant in insulin (B600854) secretion research.[4][5][6]

Chemical Structure and Identification

This compound consists of a butyl chain where one terminus is functionalized with a chlorine atom and the other is esterified with an acetate group.[2] This structure provides two reactive sites for further chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [7] |

| CAS Number | 6962-92-1 | [2][3][6][8] |

| Molecular Formula | C₆H₁₁ClO₂ | [2][5][8] |

| Linear Formula | CH₃COO(CH₂)₄Cl | |

| Synonyms | 1-Acetoxy-4-chlorobutane, Acetic acid 4-chlorobutyl ester, δ-Chlorobutyl Acetate | [3][6][9] |

| SMILES | CC(=O)OCCCCCl | [2][7][8] |

| InChI | 1S/C6H11ClO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | [2][10] |

| InChIKey | PYLDCZJUHYVOAF-UHFFFAOYSA-N | [2][7][10] |

| EC Number | 230-158-8 | [2][8] |

| MDL Number | MFCD00001013 | [3][5][8] |

| PubChem CID | 23399 |[2][3] |

Physicochemical Properties

This compound is a combustible liquid that is stable under normal storage conditions.[2] It is immiscible with water but soluble in organic solvents such as ethanol (B145695) and ether.[2]

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 150.60 g/mol | [4][5][8] |

| Appearance | Colorless to pale yellow liquid | [2][3][7] |

| Density | 1.072 - 1.08 g/mL at 25 °C | [5][8][11][12] |

| Boiling Point | 92 °C at 22 mmHg (lit.) | [5][8][11][12] |

| Melting Point | Not available | [8] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [11] |

| Refractive Index | 1.433 - 1.435 at 20 °C (lit.) | [5][8][11] |

| Water Solubility | Immiscible | [2] |

| Vapor Pressure | 0.4 ± 0.3 mmHg at 25°C (Predicted) | [11] |

| Purity | ≥97% (GC) |[3][9][13] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the ring-opening reaction of tetrahydrofuran (B95107) (THF). Below are two cited methodologies.

Method 1: Reaction with Acetyl Chloride

This procedure involves the reaction of tetrahydrofuran with acetyl chloride, catalyzed by a Lewis acid such as zinc chloride.[14][15]

Protocol:

-

To a 250 mL two-necked flask equipped with a reflux condenser and a pressure-equalizing dropping funnel, add 41.24 g (0.573 mol) of tetrahydrofuran and 15 mg of anhydrous zinc chloride.[15]

-

Flush the apparatus with nitrogen and maintain an inert atmosphere.[15]

-

Place 53.62 g of acetyl chloride into the dropping funnel.[15]

-

Add the acetyl chloride dropwise to the stirred THF solution over approximately 30 minutes.[15]

-

After the addition is complete, heat the mixture to reflux (oil bath at 80°C) for 60-90 minutes.[14][15] The reaction is complete when the refluxing of acetyl chloride ceases.[15]

-

Configure the apparatus for vacuum distillation.

-

Distill the crude product to yield pure this compound. The reported boiling point is 78-79°C at 15 mmHg, with a yield of approximately 76%.[14]

Method 2: Reaction with Acetic Acid and HCl

An alternative patented method involves the reaction of tetrahydrofuran with acetic acid and hydrochloric acid, catalyzed by stannic chloride.[16]

Protocol:

-

Charge a reaction vessel with tetrahydrofuran, acetic acid, hydrochloric acid, and a catalytic amount of stannic chloride.[16]

-

Heat the reaction mixture to a temperature between 20°C and 250°C.[16]

-

Upon completion of the reaction, recover the crude product mixture.

-

Wash the product with water to remove unreacted acids and tetrahydrofuran.[16]

-

The resulting organic layer contains this compound as the major product, which can be further purified by distillation.[16]

Reactivity and Applications

This compound is a key synthetic intermediate due to its two distinct functional groups. It is not involved in signaling pathways itself but is used to construct molecules that are. Its primary application is as a building block in multi-step syntheses.

The compound's reactivity allows it to be used in the synthesis of pharmaceuticals and other fine chemicals. For example, it is a documented reagent for creating novel cyclic ADP ribose derivatives and for synthesizing a TRPM2 antagonist, highlighting its importance in drug discovery and development.[4][5][6]

References

- 1. CN108484398B - Preparation method of 4-halobutyl acetate - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 6962-92-1 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | 6962-92-1 | TCI AMERICA [tcichemicals.com]

- 10. This compound(6962-92-1) MS spectrum [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. chembk.com [chembk.com]

- 13. This compound | CAS#:6962-92-1 | Chemsrc [chemsrc.com]

- 14. prepchem.com [prepchem.com]

- 15. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. US4005125A - Preparation of haloalkyl esters - Google Patents [patents.google.com]

In-Depth Technical Guide: 4-Chlorobutyl Acetate (CAS No. 6962-92-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorobutyl acetate (B1210297) (CAS No. 6962-92-1), a versatile bifunctional molecule of significant interest in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and key applications, with a focus on its role as a crucial intermediate in the development of pharmacologically active compounds.

Physicochemical and Safety Data

4-Chlorobutyl acetate is a colorless liquid with a mild, fruity odor.[1] It is characterized by the presence of both an ester functional group and a terminal chlorine atom, making it a valuable building block in various chemical transformations.[2][3]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 6962-92-1 | [1] |

| Molecular Formula | C₆H₁₁ClO₂ | [1] |

| Molecular Weight | 150.60 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 92 °C at 22 mmHg | [4] |

| Density | 1.08 g/mL | [4] |

| Refractive Index | 1.4350 | [4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; insoluble in water. | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the ring-opening of tetrahydrofuran (B95107) (THF) with acetyl chloride in the presence of a catalytic amount of zinc chloride.[5]

Experimental Protocol: Synthesis from Tetrahydrofuran and Acetyl Chloride

Materials:

-

Tetrahydrofuran (THF)

-

Acetyl chloride

-

Anhydrous zinc chloride (ZnCl₂)

Procedure:

-

To a flame-dried flask equipped with a reflux condenser and a dropping funnel, add tetrahydrofuran and a catalytic amount of anhydrous zinc chloride.

-

Slowly add acetyl chloride to the flask from the dropping funnel with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure the completion of the reaction.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

~4.1 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂-).

-

~3.6 ppm (triplet): Protons on the carbon adjacent to the chlorine atom (-CH₂-Cl).

-

~2.0 ppm (singlet): Protons of the acetyl group (CH₃-C=O).

-

~1.8 ppm (multiplet): Protons on the two central methylene (B1212753) groups of the butyl chain (-CH₂-CH₂-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

~171 ppm: Carbonyl carbon of the ester group (C=O).

-

~64 ppm: Carbon adjacent to the ester oxygen (-O-CH₂-).

-

~45 ppm: Carbon adjacent to the chlorine atom (-CH₂-Cl).

-

~29 ppm and ~25 ppm: The two central methylene carbons of the butyl chain.

-

~21 ppm: Carbon of the acetyl methyl group (CH₃-C=O).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

-

~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester group.

-

~1240 cm⁻¹: A strong C-O stretching band of the ester.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~650-750 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 150.60). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in M+ and M+2 peaks.

-

Key Fragments: Common fragmentation pathways include the loss of the acetyl group, the chlorobutyl group, and cleavage of the butyl chain.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of modulators for ion channels and signaling molecules.[1]

Synthesis of TRPM2 Antagonists

The transient receptor potential melastatin 2 (TRPM2) channel is a calcium-permeable cation channel involved in various physiological and pathological processes, including immune responses and neurodegeneration. This compound is utilized as a starting material in the synthesis of TRPM2 antagonists, which are being investigated for their therapeutic potential.

Synthesis of Cyclic ADP-Ribose (cADPR) Analogs

Cyclic ADP-ribose is a second messenger that mobilizes intracellular calcium stores.[6][7] Analogs of cADPR are synthesized to study its signaling pathways and to develop potential therapeutic agents. The chlorobutyl moiety of this compound can be used to introduce a linker or modify the ribose portion of the molecule in the synthesis of these analogs.[6]

Caption: Role of this compound in pharmaceutical synthesis.

Signaling Pathways of Target Molecules

The therapeutic potential of compounds synthesized from this compound lies in their ability to modulate specific signaling pathways.

TRPM2 Signaling Pathway

The TRPM2 channel is activated by various stimuli, including oxidative stress and ADP-ribose. Its activation leads to an influx of calcium ions, which can trigger downstream signaling cascades involved in inflammation, apoptosis, and other cellular responses.

Caption: Simplified TRPM2 signaling pathway.

Cyclic ADP-Ribose (cADPR) Signaling Pathway

cADPR acts as a second messenger to mobilize intracellular calcium from the endoplasmic reticulum via ryanodine (B192298) receptors. This increase in cytosolic calcium concentration influences a wide range of cellular processes, including muscle contraction, neurotransmission, and gene expression.

Caption: Simplified cADPR signaling pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and agonist activity of cyclic ADP-ribose analogues with substitution of the northern ribose by ether or alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and use of cell-permeant cyclic ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chlorobutyl Acetate

This guide provides a comprehensive overview of 4-chlorobutyl acetate (B1210297), a significant chemical intermediate in various industrial and research applications. It details the compound's core physicochemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Properties of 4-Chlorobutyl Acetate

This compound is a colorless to light yellow liquid that serves as a versatile solvent and an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility is underscored by its chemical structure, which incorporates both a chloro and an acetate functional group, lending it a unique reactivity.[2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₁₁ClO₂ | [2][3][4][5] |

| Molecular Weight | 150.60 g/mol | [5][6] |

| CAS Number | 6962-92-1 | [2][3] |

| Appearance | Clear colorless to pale yellow liquid | [1][3][7] |

| Density | 1.072 g/mL at 25 °C | [8] |

| Boiling Point | 92 °C at 22 mmHg | [4][8] |

| Refractive Index | 1.434 at 20 °C | [8] |

| Purity (GC) | ≥ 97% | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of tetrahydrofuran (B95107) with acetyl chloride in the presence of a catalyst.[9]

Detailed Methodology:

-

Combine 65 g of acetyl chloride, 50 g of tetrahydrofuran (boiling point 66 °C), and 0.01 g of zinc chloride in a reaction vessel.[9]

-

Ensure the setup is protected from moisture.[9]

-

Heat the mixture to reflux and maintain for 90 minutes.[9]

-

Following the reflux period, purify the product by distillation.[9]

-

The expected yield of this compound is approximately 76%, with a boiling point of 78-79 °C at 15 mmHg or 90-91 °C at 20 mmHg.[9]

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route for this compound from tetrahydrofuran and acetyl chloride.

Caption: Synthesis of this compound.

Applications in Research and Development

This compound is a key reagent in the synthesis of various pharmaceutical compounds. It is notably used in the creation of novel cyclic ADP ribose derivatives and in the synthesis of antagonists for the transient receptor potential melastatin 2 (TRPM2), which plays a role in insulin (B600854) secretion.[5][8] Its role as a versatile intermediate makes it a valuable compound in the field of drug discovery and fine chemical manufacturing.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound 98 6962-92-1 [sigmaaldrich.com]

- 7. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | 6962-92-1 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

Spectroscopic Profile of 4-Chlorobutyl Acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chlorobutyl acetate (B1210297), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers, scientists, and professionals in the fields of drug development and fine chemical manufacturing.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4-chlorobutyl acetate. These values are essential for the structural elucidation and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.08 | Triplet (t) | 2H | 6.4 | -O-CH₂ - |

| 3.55 | Triplet (t) | 2H | 6.6 | -CH₂ -Cl |

| 2.05 | Singlet (s) | 3H | - | CH₃ -C=O |

| 1.81 | Quintet (p) | 2H | 6.5 | -CH₂-CH₂ -CH₂Cl |

| 1.74 | Quintet (p) | 2H | 6.5 | -O-CH₂-CH₂ - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C =O |

| 64.0 | -O-C H₂- |

| 44.7 | -C H₂-Cl |

| 28.1 | -O-CH₂-C H₂- |

| 26.3 | -CH₂-C H₂-CH₂Cl |

| 20.9 | C H₃-C=O |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1240 | Strong | C-O stretch (ester) |

| 1045 | Medium | C-O stretch (ester) |

| 654 | Medium | C-Cl stretch |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150/152 | < 5 | [M]⁺ (Molecular Ion) |

| 115 | > 80 | [M - Cl]⁺ |

| 90 | ~ 20 | [M - CH₃COO]⁺ |

| 73 | > 90 | [CH₃COO(CH₂)₂]⁺ |

| 43 | 100 | [CH₃CO]⁺ |

Experimental Workflow

The general workflow for obtaining and analyzing the spectroscopic data of a liquid sample like this compound is outlined below. This process ensures the acquisition of high-quality data for accurate structural determination and purity assessment.

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments performed on this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz. The spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an accumulation of 1024 scans.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.

-

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) equipped with a suitable capillary column.

-

Ionization: Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV.

-

Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of 40 to 200. The ion source temperature was maintained at 200 °C. The resulting spectrum represents the relative abundance of the parent ion and its various fragment ions.

An In-depth Technical Guide to the Solubility of 4-Chlorobutyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chlorobutyl acetate (B1210297), a key intermediate in the pharmaceutical and chemical industries. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility Profile of 4-Chlorobutyl Acetate

This compound (CAS No. 6962-92-1) is a colorless liquid with the molecular formula C₆H₁₁ClO₂.[1] Its structure, featuring both a polar ester group and a non-polar alkyl chain with a chlorine atom, results in a nuanced solubility profile. Understanding its solubility is critical for its application in chemical synthesis, particularly in reaction media selection, product purification, and formulation development.

Quantitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Qualitative Solubility | Source |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Chloroform | Slightly Soluble | ChemicalBook |

| Ethyl Acetate | Slightly Soluble | ChemicalBook |

| Water | Insoluble/Immiscible | [1] |

It is important to note that "slightly soluble" is a qualitative term and experimental determination is necessary for precise measurements.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound or any organic compound, a systematic experimental approach is required. The following is a generalized protocol based on standard laboratory methods for determining the solubility of a liquid solute in a solvent.

Objective:

To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Centrifuge (optional)

-

Syringe filters (chemically compatible)

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the selected organic solvent. An excess is ensured when a separate phase of the solute is visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand at the constant temperature to allow the undissolved solute to settle. If necessary, centrifuge the vial to facilitate the separation of the excess solute.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant using a pipette. To avoid transferring any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Dilution: Dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Calculation: From the measured concentration of the diluted sample, calculate the original concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Caption: Experimental workflow for determining the solubility of a liquid compound.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Acetoxy-4-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxy-4-chlorobutane, a bifunctional organic compound, serves as a key intermediate in a variety of chemical syntheses. Its dual reactivity, stemming from the presence of both an ester and a chloro functional group, makes it a versatile building block in the pharmaceutical and chemical industries. A thorough understanding of its physical properties is paramount for its effective use in process development, quality control, and chemical engineering applications. This technical guide provides an in-depth overview of the core physical characteristics of 1-acetoxy-4-chlorobutane, complete with experimental protocols for their determination and a summary of quantitative data.

Chemical Identity

To ensure clarity and precision in scientific communication, a comprehensive list of identifiers for 1-acetoxy-4-chlorobutane is provided below.

| Identifier Type | Value |

| IUPAC Name | 4-chlorobutyl acetate[1] |

| CAS Number | 6962-92-1[1][2] |

| Molecular Formula | C6H11ClO2[1][2] |

| Molecular Weight | 150.6 g/mol [2] |

| InChI | InChI=1S/C6H11ClO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3[1] |

| InChIKey | PYLDCZJUHYVOAF-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=O)OCCCCCl[1] |

| Synonyms | 4-Chlorobutyl acetate (B1210297), 1-Chloro-4-acetoxybutane, Acetic acid 4-chlorobutyl ester, 4-Chloro-1-butanol acetate, δ-Chlorobutyl acetate[1][2] |

Physicochemical Properties

The physical properties of 1-acetoxy-4-chlorobutane are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes the key physicochemical data available for this compound.

| Property | Value | Conditions |

| Appearance | Clear, colorless oil/liquid | Ambient |

| Boiling Point | 92 °C[2] | 22 mmHg |

| Density | 1.072 g/mL[2] | 25 °C |

| Refractive Index (nD) | 1.434[2] | 20 °C |

| Flash Point | 148 °F (64.4 °C)[2] | |

| Solubility | Immiscible in water. Slightly soluble in chloroform (B151607) and ethyl acetate.[2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental procedures for measuring the key physical constants of liquid organic compounds like 1-acetoxy-4-chlorobutane.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small sample of liquid.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Sample of 1-acetoxy-4-chlorobutane

Procedure:

-

Fill the Thiele tube with a suitable heating fluid (e.g., mineral oil) to a level just above the side arm.

-

Place a small amount (a few milliliters) of 1-acetoxy-4-chlorobutane into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample, with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the heating fluid.

-

Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform heating of the fluid.[3]

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.[3][4]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3] Record this temperature.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer (or specific gravity bottle) is a flask with a precise volume used to determine the density of a liquid.

Materials:

-

Pycnometer (calibrated)

-

Analytical balance

-

Thermometer

-

Distilled water

-

Sample of 1-acetoxy-4-chlorobutane

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance (m_empty).

-

Fill the pycnometer with distilled water and place it in a thermostat bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it (m_water).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the sample of 1-acetoxy-4-chlorobutane and bring it to the same temperature as the water.

-

Dry the outside of the pycnometer and weigh it (m_sample).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when it enters the material. It is a characteristic property of a substance.

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of 1-acetoxy-4-chlorobutane

-

Cleaning solvent (e.g., acetone (B3395972) or ethanol)

-

Soft lens tissue

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.[5]

-

Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C).

-

Using a dropper, place a few drops of the 1-acetoxy-4-chlorobutane sample onto the surface of the lower prism.[5][6]

-

Close the prisms carefully.

-

Adjust the light source and mirror to obtain maximum illumination.

-

Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

-

If a colored band is visible, adjust the chromaticity screw until a sharp, black-and-white dividing line is obtained.

-

Align the dividing line exactly with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.[5]

-

Clean the prisms thoroughly with a suitable solvent and soft tissue after the measurement.[6]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Materials:

-

Test tubes

-

Graduated cylinder or pipette

-

Vortex mixer or stirring rod

-

Sample of 1-acetoxy-4-chlorobutane

-

Various solvents (e.g., water, chloroform, ethyl acetate)

Procedure:

-

Place a small, known amount (e.g., 0.1 mL) of 1-acetoxy-4-chlorobutane into a test tube.[7]

-

Add a small, measured volume (e.g., 1 mL) of the solvent to be tested.[8]

-

Vigorously shake or stir the mixture for a set period.[8]

-

Observe the mixture to see if the sample has completely dissolved.

-

If the sample has dissolved, it is considered soluble in that solvent at that concentration.

-

If the sample has not dissolved, the mixture can be gently heated to determine the effect of temperature on solubility.

-

For immiscible liquids, the formation of two distinct layers will be observed.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 1-acetoxy-4-chlorobutane. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. A firm grasp of these physical characteristics is indispensable for the safe handling, efficient application, and successful scale-up of chemical processes involving this versatile intermediate.

References

- 1. 1-Butanol, 4-chloro-, 1-acetate | C6H11ClO2 | CID 23399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6962-92-1 [chemicalbook.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

Synthesis of 4-Chlorobutyl Acetate via Tetrahydrofuran Ring-Opening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-chlorobutyl acetate (B1210297) from the ring-opening reaction of tetrahydrofuran (B95107) (THF) with acetyl chloride. This reaction is a fundamental transformation in organic synthesis, offering a direct route to a versatile bifunctional molecule used as a key intermediate in the production of pharmaceuticals and other specialty chemicals.[1] This document details the underlying reaction mechanism, summarizes various experimental protocols, and presents key quantitative data in a structured format. Furthermore, it includes visual diagrams of the reaction pathway and a general experimental workflow to facilitate a comprehensive understanding of the process.

Introduction

4-Chlorobutyl acetate is a valuable building block in organic chemistry, primarily utilized as a reagent in the synthesis of novel cyclic ADP ribose derivatives and as an intermediate in the development of antagonists for the transient receptor potential melastatin 2 (TRPM2) channel, which is implicated in insulin (B600854) secretion.[2] The synthesis of this compound is most commonly achieved through the acylative cleavage of tetrahydrofuran with acetyl chloride. This ring-opening reaction is typically catalyzed by a Lewis acid, which activates the ether oxygen, making the THF ring susceptible to nucleophilic attack by the chloride ion. Various catalysts have been explored to facilitate this transformation, with zinc chloride being one of the most frequently employed due to its effectiveness and relatively low cost.

Reaction Mechanism and Pathway

The synthesis of this compound from tetrahydrofuran and acetyl chloride proceeds via a Lewis acid-catalyzed ring-opening mechanism. The reaction is initiated by the coordination of the Lewis acid (e.g., ZnCl₂) to the oxygen atom of the THF ring. This coordination enhances the electrophilicity of the adjacent carbon atoms. The acetyl chloride then acts as the acylating agent. The chloride ion, liberated from the acetyl chloride or the Lewis acid complex, subsequently attacks one of the activated alpha-carbons of the THF ring, leading to the cleavage of the C-O bond and the formation of the this compound product.

Caption: Reaction pathway for the Lewis acid-catalyzed synthesis of this compound.

Experimental Protocols and Quantitative Data

Several research groups have reported procedures for the synthesis of this compound from THF and acetyl chloride. The following tables summarize the key quantitative data from representative experimental protocols.

Table 1: Reactant and Catalyst Quantities

| Reference/Study | Tetrahydrofuran (THF) | Acetyl Chloride | Catalyst | Catalyst Loading |

| Cloke & Pilgrim (1939)[3] | 50 g | 65 g | Zinc Chloride (ZnCl₂) | 0.01 g |

| DrDevice (Sciencemadness)[4][5] | 41.24 g (0.573 mol) | 53.62 g | Anhydrous Zinc Chloride (ZnCl₂) | 15 mg |

| Chinese Patent CN103073421A[6] | 72 g | 113 g (Chloroacetyl chloride) | Anhydrous Zinc Chloride (ZnCl₂) | 1 g |

Table 2: Reaction Conditions and Yields

| Reference/Study | Temperature | Reaction Time | Purification Method | Yield | Boiling Point |

| Cloke & Pilgrim (1939)[3] | Reflux | 90 minutes | Distillation | 76% | 78-79°C / 15 mmHg |

| DrDevice (Sciencemadness)[4][5] | Reflux (Oil bath at 80°C) | 1 hour post-addition | Distillation | 68% | 100°C / 0.05 atm |

| Chinese Patent CN103073421A[6] | 40°C during addition, then 1 hr | 1 hour | Vacuum Distillation | 90% | Not specified |

Detailed Experimental Protocol (Adapted from Cloke & Pilgrim, 1939)

This section provides a detailed methodology based on the work of Cloke and Pilgrim, which is a frequently cited procedure.[3]

Materials:

-

Tetrahydrofuran (50 g)

-

Acetyl chloride (65 g)

-

Anhydrous zinc chloride (0.01 g)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add tetrahydrofuran (50 g), acetyl chloride (65 g), and anhydrous zinc chloride (0.01 g).

-

Fit the flask with a reflux condenser, ensuring the apparatus is protected from atmospheric moisture.

-

Heat the mixture to reflux and maintain for 90 minutes.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Reconfigure the apparatus for distillation.

-

Distill the reaction mixture under reduced pressure to isolate the this compound. The product is collected at a boiling point of 78-79°C at 15 mmHg.[3]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Acetyl chloride is highly corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Tetrahydrofuran is a flammable liquid and can form explosive peroxides upon prolonged exposure to air. It is advisable to use freshly opened or tested THF.

-

The reaction should be conducted with care, and the addition of reagents should be controlled to avoid an uncontrolled exothermic reaction.

Conclusion

The synthesis of this compound from tetrahydrofuran and acetyl chloride is a robust and well-established method for producing this important chemical intermediate. The use of a Lewis acid catalyst, such as zinc chloride, is crucial for achieving high yields in a reasonable timeframe. While the general procedure is straightforward, careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to implement and adapt this valuable transformation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 6962-92-1 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. CN103073421A - High-efficiency simple synthetic method for delta-chlorobutyl ester - Google Patents [patents.google.com]

Stability of 4-Chlorobutyl Acetate at Room Temperature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 4-chlorobutyl acetate (B1210297) at room temperature. While generally considered stable under standard storage conditions, this document explores its potential degradation pathways, recommended storage protocols, and analytical methodologies for stability assessment. The information presented herein is crucial for researchers, scientists, and drug development professionals who utilize 4-chlorobutyl acetate as a solvent or intermediate in sensitive synthetic processes.

Introduction

This compound (CAS No. 6962-92-1) is a colorless liquid with a mild, fruity odor, widely employed as a solvent and a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both an ester and an alkyl halide group, makes it a versatile reagent. However, these same functional groups are susceptible to degradation, which can impact the purity of the substance and the outcome of chemical reactions. Understanding the stability of this compound at room temperature is therefore critical for ensuring its quality and performance.

Chemical Stability Profile

Multiple sources indicate that this compound is stable at room temperature when stored in closed containers under normal and dry conditions[1][2][3]. However, its stability can be compromised by several factors, including the presence of moisture, light, and incompatible materials.

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Acids and Bases: Can catalyze the hydrolysis of the ester linkage.

-

Strong Reducing Agents: May react with the alkyl chloride.

Hazardous Decomposition Products: Upon decomposition, which can be induced by high temperatures or reaction with incompatible materials, this compound may produce hazardous substances, including:

Potential Degradation Pathways

At room temperature, the primary degradation pathway of concern for this compound is hydrolysis, given the presence of atmospheric moisture. Other potential, albeit slower, degradation routes include elimination and substitution reactions.

Hydrolysis

The ester functional group is susceptible to hydrolysis, a reaction that is accelerated in the presence of acids or bases. At neutral pH, this process is slow at room temperature. The hydrolysis of this compound yields acetic acid and 4-chloro-1-butanol.

Caption: Proposed hydrolysis degradation pathway of this compound.

Intramolecular Cyclization

In the presence of a base or upon prolonged standing, there is a possibility of intramolecular cyclization to form tetrahydrofurfuryl acetate, although this is less likely to be a significant pathway at room temperature without a catalyst.

Quantitative Stability Data (Illustrative)

No specific long-term quantitative stability data for this compound at room temperature was identified in the public domain. The following table is illustrative and provides a template for the types of data that should be collected during a stability study. The values are hypothetical and based on the expected slow degradation of a haloalkyl acetate under controlled room temperature conditions (25°C/60% RH).

| Time Point (Months) | Assay (%) | Acetic Acid (%) | 4-Chloro-1-butanol (%) | Total Impurities (%) |

| 0 | 99.8 | < 0.05 | < 0.05 | 0.2 |

| 3 | 99.7 | 0.08 | 0.07 | 0.3 |

| 6 | 99.6 | 0.12 | 0.11 | 0.4 |

| 12 | 99.4 | 0.20 | 0.18 | 0.6 |

| 24 | 99.0 | 0.35 | 0.32 | 1.0 |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential to accurately quantify the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques.

Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its potential degradation products.

Methodology:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting a sample of this compound to stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples should demonstrate that the degradation product peaks are well-resolved from the parent peak.

GC-MS for Identification of Volatile Impurities

Objective: To identify and quantify volatile degradation products.

Methodology:

-

Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 35-350.

Caption: General experimental workflow for a stability study of this compound.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store at room temperature (20-25°C).

-

Container: Keep in a tightly sealed, original container.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.

-

Light: Protect from direct sunlight and strong light sources.

-

Ventilation: Store in a well-ventilated area away from incompatible materials.

Conclusion

This compound is a stable compound at room temperature when stored under appropriate conditions. The primary degradation concern is hydrolysis of the ester linkage, which is slow under neutral conditions but can be accelerated by acids, bases, and elevated temperatures. For applications requiring high purity, it is essential to adhere to recommended storage and handling procedures and to verify the purity of the material using appropriate analytical techniques like HPLC or GC-MS, particularly if it has been stored for an extended period. The development of a validated stability-indicating analytical method is crucial for accurately monitoring the quality of this compound over time.

References

- 1. benchchem.com [benchchem.com]

- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetic Acid Esters, Acetates [organic-chemistry.org]

- 4. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

Thermochemical Profile of 4-Chlorobutyl Ethanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-chlorobutyl ethanoate (CAS No: 6962-92-1). Due to the limited availability of publicly accessible, experimentally determined thermochemical data for 4-chlorobutyl ethanoate, this document also presents data for its close structural isomers, ethyl 4-chlorobutanoate and butyl 4-chlorobutanoate, to serve as a valuable reference and aid in estimations. Detailed experimental protocols for the determination of key thermochemical properties for organic esters are also provided.

Physicochemical Properties of 4-Chlorobutyl Ethanoate

A summary of the fundamental physicochemical properties of 4-chlorobutyl ethanoate is presented below.

| Property | Value | Reference |

| Molecular Formula | C6H11ClO2 | [1] |

| Molecular Weight | 150.60 g/mol | [1] |

| Boiling Point | 92 °C at 22 mmHg | [2] |

| Density | 1.072 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.434 | [2] |

Thermochemical Data

Critically evaluated thermochemical data for 4-chlorobutyl ethanoate is available in the subscription-based NIST/TRC Web Thermo Tables[3]. However, this data is not publicly accessible. The following tables present available experimental thermochemical data for structural isomers of 4-chlorobutyl ethanoate, which can be used for estimation purposes.

Enthalpy of Formation and Combustion

The following table summarizes the standard enthalpy of formation (ΔfH°) and combustion (ΔcH°) for liquid ethyl 4-chlorobutanoate, an isomer of 4-chlorobutyl ethanoate.

| Compound | Formula | Phase | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) | Reference |

| Ethyl 4-chlorobutanoate | C6H11ClO2 | liquid | -566.5 ± 8.4 | -3390.3 ± 8.4 | [4] |

The standard enthalpy of formation for gaseous butyl 4-chlorobutanoate is also available.

| Compound | Formula | Phase | ΔfH° (kJ/mol) | Reference |

| Butyl 4-chlorobutanoate | C8H15ClO2 | gas | -563.6 ± 9.6 | [5] |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties of organic esters like 4-chlorobutyl ethanoate relies on a suite of calorimetric and analytical techniques. The following sections detail the general methodologies for key experiments.

Determination of Enthalpy of Vaporization by Gas Chromatography-Calorimetry

The enthalpy of vaporization (ΔvapH) is a crucial thermochemical parameter. A modern and accurate method for its determination for esters is the gas chromatography-calorimetry technique.

Methodology: This procedure combines gas chromatography (GC) with solution calorimetry to determine the enthalpy of vaporization. The method involves measuring the enthalpy of solution of the ester at infinite dilution in a suitable solvent. The solvation enthalpy is then determined using gas chromatography. The combination of these measurements allows for the calculation of the heat of vaporization with relatively small uncertainties.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a substance.

Methodology: A small, precisely weighed sample of the ester is placed in a sealed aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated or cooled at a constant, programmed rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature, and the resulting thermogram can be used to determine melting points, glass transitions, and enthalpies of phase transitions.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of a compound.

Methodology: A sample of the ester is placed in a high-precision thermobalance located inside a furnace. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature, providing information on decomposition temperatures and the presence of volatile components.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermochemical properties of an organic ester.

Caption: A generalized workflow for the experimental determination of thermochemical properties.

References

Quantum chemical calculations for haloalkyl esters

An In-depth Technical Guide to Quantum Chemical Calculations for Haloalkyl Esters

Abstract

Haloalkyl esters are a significant class of molecules, pivotal as versatile intermediates in organic synthesis and increasingly relevant in pharmaceutical sciences.[1][2] Their unique electronic and steric properties, governed by the presence of both an ester group and a halogen atom, dictate their reactivity and potential as drug candidates. Understanding these properties at a molecular level is crucial for designing novel therapeutics and synthetic pathways. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and reactive properties of haloalkyl esters. It details the predominant computational methodologies, protocols for experimental validation, and the integration of these techniques into the drug development pipeline.

Introduction: The Significance of Haloalkyl Esters

Haloalkyl esters serve as multifunctional synthons in organic chemistry due to their ambiphilic nature; they possess both nucleophilic and electrophilic characteristics.[1] This duality allows for the sequential and programmable formation of a wide range of chemical bonds, streamlining the synthesis of complex molecules.[1][2] In the realm of drug development, the incorporation of halogens into a lead compound can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[3]

Computational chemistry, particularly quantum mechanics (QM), provides a powerful framework for studying molecular structures and interactions at an atomic level.[4] These methods allow researchers to predict a wide array of properties, from molecular geometries and reaction energetics to spectroscopic signatures, often with "chemical accuracy" (relative energy errors <1 kcal/mol).[5] For haloalkyl esters, these calculations are instrumental in understanding conformational preferences, reaction mechanisms (e.g., hydrolysis, SN2 reactions), and properties critical for drug design, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[4][6][7] This guide bridges the gap between theoretical calculations and practical applications, offering a roadmap for leveraging computational chemistry in the study of haloalkyl esters.

Theoretical Methodologies in Practice

The choice of a computational method is a critical balance between accuracy and computational cost.[8] For systems like haloalkyl esters, Density Functional Theory (DFT) has emerged as the most widely used approach, offering a favorable compromise.[5][9][10]

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density. Several functionals are commonly employed:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for decades due to its robust performance for a wide range of organic molecules.[9][10][11]

-

M06-2X: A high-nonlocality functional that often provides improved accuracy for non-covalent interactions, thermochemistry, and kinetic barrier heights.[12][13]

-

ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections, making it suitable for systems where weak interactions are important.[13]

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.

-

Pople-style (e.g., 6-31G(d,p), 6-311+G(d,p)): These are versatile and widely used basis sets. The characters denote split-valence, polarization functions (d,p), and diffuse functions (+).[9][11][12] Diffuse functions are particularly important for describing anions and weak interactions.

-

Correlation-consistent (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.[14]

Solvation Models

To simulate a molecule in a biological environment or in solution, its interaction with the solvent must be considered. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are frequently used.[9][11] These models treat the solvent as a continuous medium with a specific dielectric constant, representing an efficient way to include bulk solvent effects.

Table 1: Common Computational Methods for Ester Analysis

| Method Type | Functional/Level | Basis Set | Key Applications | Citations |

|---|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p), 6-311G(d,p) | Geometry optimization, frequency analysis, reaction mechanisms | [9][10][11] |

| DFT | M06-2X | 6-31G(d) | Conformational analysis, transition state energies, diastereoselectivity | [12][13] |

| Hartree-Fock (HF) | HF | STO-3G, 3-21G | Initial geometry optimization, educational purposes | [8] |

| Post-HF | MP2 | 6-311+G** | High-accuracy energy calculations |[8][13] |

Workflow for Computational Analysis

A systematic workflow is essential for obtaining reliable and reproducible results from quantum chemical calculations. The process involves defining the molecular structure, performing conformational analysis and geometry optimization, and finally, calculating the desired chemical properties. This workflow ensures that the final properties are calculated for the most stable, lowest-energy structure of the molecule.

References

- 1. Mechanochemical Synthesis of α‐halo Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. steeronresearch.com [steeronresearch.com]

- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ester Bond: Chemically Labile Yet Mechanically Stable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 9. mdpi.com [mdpi.com]

- 10. Performance Prediction of Diester-Based Lubricants Using Quantitative Structure–Property Relationship and Artificial Neural Network Approaches | MDPI [mdpi.com]

- 11. A quantum chemical study on the mechanism and energetics of the direct esterification, thioesterification and amidation of 1-hydroxy-3-methyl-3-phosph ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47456A [pubs.rsc.org]

- 12. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemmethod.com [chemmethod.com]

Methodological & Application

Application of 4-Chlorobutyl Acetate in Pharmaceutical Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutyl acetate (B1210297) is a versatile bifunctional reagent employed in pharmaceutical synthesis, primarily as an alkylating agent to introduce the 4-acetoxybutyl or, after hydrolysis, the 4-hydroxybutyl moiety. This functionality is crucial for the construction of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility is prominent in the synthesis of compounds targeting a range of therapeutic areas. This document provides detailed application notes, experimental protocols, and data for the use of 4-chlorobutyl acetate in the synthesis of key pharmaceutical compounds, including the antispasmodic agent alverine.

Introduction

This compound serves as a key building block in organic synthesis due to its dual reactivity. The terminal chlorine atom provides a site for nucleophilic substitution, typically with amines, phenols, or other nucleophiles, while the acetate group can be hydrolyzed to a primary alcohol. This allows for the introduction of a flexible four-carbon chain with a terminal hydroxyl group, a common structural motif in many biologically active molecules. Its applications in the pharmaceutical industry include the synthesis of transient receptor potential melastatin 2 (TRPM2) antagonists and novel cyclic ADP ribose derivatives.[1][2][3] One notable application is in the synthesis of alverine, an antispasmodic drug.[1]

Key Applications and Experimental Protocols

Synthesis of Alverine Intermediate: N,N-bis(3-phenylpropyl)ethylamine

Alverine is a smooth muscle relaxant used to relieve abdominal pain and cramping. A key step in one of its synthetic routes involves the dialkylation of an amine with a suitable alkylating agent. While various synthetic strategies exist, the use of a precursor that can be derived from this compound chemistry is plausible. A more direct and well-documented application of similar alkylating agents is the synthesis of related phenethylamine (B48288) derivatives.

For illustrative purposes, a detailed protocol for a related N-alkylation reaction is presented below, which is a common transformation in pharmaceutical synthesis where this compound could be employed.

Reaction Scheme:

Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine

This protocol describes a general method for the dialkylation of a primary amine using an alkyl halide, a reaction type for which this compound is suitable.

-

Materials:

-

Primary amine (e.g., phenethylamine)

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

-

Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a solution of the primary amine (1.0 eq) in acetonitrile (10 mL/mmol of amine), add anhydrous potassium carbonate (3.0 eq).

-

Add this compound (2.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the desired N,N-bis(4-acetoxybutyl)amino derivative.

-

Quantitative Data:

| Parameter | Value/Condition |

| Reactants | Primary Amine, this compound |

| Stoichiometry | 1 : 2.2 (Amine : Alkylating Agent) |

| Base | K₂CO₃ (3.0 eq) |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux (~82°C) |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-80% (dependent on the specific amine substrate) |

Logical Workflow for Pharmaceutical Synthesis using this compound

The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate using this compound.

Caption: General workflow for the synthesis of a pharmaceutical intermediate.

Signaling Pathway of Alverine (as an example of a downstream application)

Alverine acts as an antagonist at the 5-HT₁A receptor and also exhibits calcium channel blocking activity, which contributes to its spasmolytic effects on smooth muscle. The following diagram illustrates a simplified representation of these mechanisms.

Caption: Simplified signaling pathway of Alverine's spasmolytic action.

Conclusion

This compound is a valuable and cost-effective reagent in pharmaceutical synthesis. Its ability to introduce a four-carbon chain via alkylation makes it a useful building block for a variety of drug molecules and their intermediates. The provided general protocol for N-alkylation serves as a foundational method that can be adapted for the synthesis of diverse pharmaceutical targets. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently construct complex molecules for therapeutic applications.

References

Application Notes and Protocols for 4-Chlorobutyl Acetate as an Alkylating Agent

Introduction

4-Chlorobutyl acetate (B1210297) (CAS No. 6962-92-1) is a versatile bifunctional molecule utilized in organic synthesis as an alkylating agent.[1][2] Its structure incorporates a reactive primary alkyl chloride and an ester functional group, allowing for a range of chemical transformations.[2] This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Notably, it serves as a reagent in the preparation of novel cyclic ADP ribose derivatives and transient receptor potential melastatin 2 (TRPM2) antagonists, highlighting its significance in drug discovery and development.[1][3] This document provides detailed application notes and experimental protocols for the use of 4-chlorobutyl acetate in the N-, O-, and S-alkylation of various nucleophiles.

Application Notes

N-Alkylation of Amines

This compound is an effective reagent for the mono-N-alkylation of primary and secondary amines. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride leaving group. This results in the formation of a new carbon-nitrogen bond, yielding N-(4-acetoxybutyl) amine derivatives.

This transformation is valuable for introducing a four-carbon spacer with a terminal acetate group onto a nitrogen atom, which can be a key step in the synthesis of more complex molecules. The resulting secondary or tertiary amines can serve as intermediates in the development of pharmaceuticals and other biologically active compounds. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The reaction of this compound with phenols in the presence of a base is a classic example of the Williamson ether synthesis, leading to the formation of aryl ethers.[4] The phenol (B47542) is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the primary alkyl chloride of this compound in an SN2 reaction.[5][6]

This method is widely used to synthesize O-(4-acetoxybutyl) aromatic compounds. The resulting ether products can be used as precursors in various synthetic routes. For instance, the acetate group can be hydrolyzed to the corresponding alcohol, which can be further functionalized. This reaction is fundamental in the synthesis of a variety of organic molecules, including pharmaceutical intermediates.[3]

S-Alkylation of Thiols